molecular formula C18H16ClN3O6S2 B2416814 3-((4-chlorophenyl)sulfonyl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 886915-13-5

3-((4-chlorophenyl)sulfonyl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No. B2416814
CAS RN: 886915-13-5
M. Wt: 469.91
InChI Key: KCUIWEFQUNNFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-chlorophenyl)sulfonyl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H16ClN3O6S2 and its molecular weight is 469.91. The purity is usually 95%.
BenchChem offers high-quality 3-((4-chlorophenyl)sulfonyl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-chlorophenyl)sulfonyl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

A study by Shi et al. (2015) highlights the antibacterial properties of sulfone derivatives containing 1,3,4-oxadiazole moieties against rice bacterial leaf blight. These compounds, including structures similar to the specified compound, demonstrated effective antibacterial activities, with some derivatives showing better efficacy than commercial agents. These findings suggest potential applications in agricultural pest management, specifically for controlling bacterial diseases in crops (Shi et al., 2015).

Anticancer Potential

Redda and Gangapuram (2007) synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines with structures related to the specified compound, investigating their anticancer activities. Their research indicates that these compounds exhibited moderate cytotoxicity against MCF-7 breast cancer cell lines, suggesting a promising direction for the development of new anticancer agents (Redda & Gangapuram, 2007).

Antiviral Activity

Chen et al. (2010) worked on synthesizing 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showcasing a process that could potentially apply to compounds with similar structural characteristics as the specified compound. Their research found certain derivatives with anti-tobacco mosaic virus activity, indicating potential applications in antiviral drug development (Chen et al., 2010).

Potential in Drug Metabolism Studies

Zmijewski et al. (2006) explored the use of biocatalysis to study drug metabolism, specifically preparing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This research implies that compounds with similar structural features could be subject to metabolic studies to understand their behavior in biological systems better, facilitating the development of more effective drugs (Zmijewski et al., 2006).

Proton Exchange Membranes in Fuel Cells

Xu et al. (2013) developed sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole polymers for use as proton exchange membranes in medium-high temperature fuel cells. Their research demonstrates the utility of such structures in enhancing the performance and durability of fuel cells, indicating the broader applicability of sulfone and oxadiazole derivatives in energy technologies (Xu et al., 2013).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O6S2/c1-29(24,25)14-6-2-12(3-7-14)17-21-22-18(28-17)20-16(23)10-11-30(26,27)15-8-4-13(19)5-9-15/h2-9H,10-11H2,1H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUIWEFQUNNFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide

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